molecular formula C21H31ClN6O3 B1677963 Ppack CAS No. 71142-71-7

Ppack

Cat. No. B1677963
CAS RN: 71142-71-7
M. Wt: 451 g/mol
InChI Key: KWPACVJPAFGBEQ-IKGGRYGDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PPACK, also known as D-phenylalanyl-L-prolyl-L-arginyl chloromethyl ketone, is a selective and irreversible thrombin inhibitor . It is a synthetic peptide derivative that has been used in various research studies .


Synthesis Analysis

PPACK is synthetically produced . It is a potent inhibitor of thrombin and tissue plasminogen activator (tPA), and it has been used for Western blot analyses of Factor VIIa, Factor XIa, thrombin, and tPA .


Molecular Structure Analysis

The molecular formula of PPACK is C21H31ClN6O3 . The molecular weight is 451.00 . The chemical name is (2S)-1-[(2R)-2-amino-3-phenylpropanoyl]-N-[(3S)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]pyrrolidine-2-carboxamide .


Chemical Reactions Analysis

PPACK is a potent selective and irreversible thrombin inhibitor that inhibits human alpha thrombin . It has been used as an anticoagulant .


Physical And Chemical Properties Analysis

PPACK is a solid substance . It is soluble in acetic acid (5%) and in HCl (10 mM) .

Relevant Papers

One relevant paper titled “Inhibition of thrombin with PPACK-nanoparticles restores disrupted endothelial barriers and attenuates thrombotic risk in experimental atherosclerosis” discusses the use of PPACK-nanoparticles in restoring disrupted endothelial barriers and reducing thrombotic risk in experimental atherosclerosis . Another paper titled “In vitro and in vivo evaluation of the site-specific administration of…” discusses the intraarterial, site-specific release of PPACK and its potential benefits in reducing platelet deposition on artificial polymeric surfaces in vivo .

Scientific Research Applications

1. Public Participation in Scientific Research

Public participation in scientific research (PPSR) is increasingly recognized for enhancing public knowledge and understanding of science, as well as the efficacy and responsiveness of scientific research, practice, and policy. PPSR integrates educational outreach and participatory engagement, yet it faces challenges in developing comprehensive standards that support key principles of both traditions. A framework for integrated indicators of successful PPSR program outcomes is proposed to promote a more integrative and synergistic development and assessment process (Haywood & Besley, 2014).

2. Framework for Deliberate Design of PPSR

In conservation and natural resource management, public participation can significantly affect project design and outcomes. A review of various PPSR models highlights that project outcomes depend on the degree and quality of public participation. A framework for PPSR project design is proposed to enhance outcomes for scientific research, participants, and socio-ecological systems (Shirk et al., 2012).

3. PPSR in Gene Engineering Education

The application of research study in the teaching of Gene Engineering involves topic selection, experiment guidance, situation creation, and PPT report preparation. This approach assists in course teaching and enables students to acquire and apply knowledge in a manner akin to scientific research (Li Xiu-pin, 2015).

4. On-line Monitoring of Volatile Organic Compounds

Proton-transfer-reaction mass spectrometry (PTR–MS) allows for on-line measurements of volatile organic compounds (VOCs) at very low levels (pptv). Its applications span across various fields, including medical (breath analysis), food research, and environmental studies, highlighting the versatility of such scientific tools in monitoring and analysis (Lindinger & Jordan, 1998).

5. Sense of Place in PPSR

In natural science PPSR, the relationship between participants and the places where they explore and gather information is crucial. The development of a "sense of place" significantly influences PPSR experiences and outcomes. This concept bridges the gap in understanding the dynamics of human-environment interactions in PPSR contexts (Haywood, 2014).

properties

IUPAC Name

(2S)-1-[(2R)-2-amino-3-phenylpropanoyl]-N-[(3S)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31ClN6O3/c22-13-18(29)16(8-4-10-26-21(24)25)27-19(30)17-9-5-11-28(17)20(31)15(23)12-14-6-2-1-3-7-14/h1-3,6-7,15-17H,4-5,8-13,23H2,(H,27,30)(H4,24,25,26)/t15-,16+,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWPACVJPAFGBEQ-IKGGRYGDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)N)C(=O)NC(CCCN=C(N)N)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@@H](CC2=CC=CC=C2)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31ClN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ppack

CAS RN

71142-71-7
Record name PPACK
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71142-71-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name PPACK
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071142717
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PPACK
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N62UL02WW4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ppack
Reactant of Route 2
Reactant of Route 2
Ppack
Reactant of Route 3
Reactant of Route 3
Ppack
Reactant of Route 4
Ppack
Reactant of Route 5
Ppack
Reactant of Route 6
Ppack

Citations

For This Compound
6,060
Citations
RK Arni, K Padmanabhan, KP Padmanabhan… - Biochemistry, 1993 - ACS Publications
Revised Manuscript Received March 2, 1993 abstract: Both human and bovine prothrombin fragment 2 (the second kringle) have been cocrystallized separately with human PP ACK (D-…
Number of citations: 135 pubs.acs.org
LE Rabbani, MT Johnstone, MA Rudd, P Devine… - Thrombosis research, 1993 - Elsevier
… bound plasmin which may be protected from inhibition by both PPACK and aprotinin. Furthermore, it should be noted that the tripeptide PPACK is a nonspecific inactivator of trypsin-like …
Number of citations: 12 www.sciencedirect.com
RK Arni, K Padmanabhan, KP Padmanabhan… - Chemistry and physics …, 1994 - Elsevier
Prothrombin fragment 2 (the second kringle) has been co-crystallized with PPACK (D-Phe-Pro-Arg)-thrombin and the structure of the non-covalent complex has been determined and …
Number of citations: 45 www.sciencedirect.com
J Vijayalakshmi, KP Padmanabhan, A Tulinsky… - Protein …, 1994 - Wiley Online Library
… ‐Pro‐Arg chloromethyl ketone (PPACK)–thrombin, the changes … In PPACK–thrombin, the side chain of Asp 189 and the segment … from the active site with PPACK binding, the inhibitor …
Number of citations: 187 onlinelibrary.wiley.com
RU Palekar, AP Jallouk, JW Myerson… - … , and vascular biology, 2016 - Am Heart Assoc
… monolayer to which PPACK is covalently conjugated. In this work, PPACK-NP inhibits the … of cholesterol feeding demonstrates intraplaque accumulation of PPACK-NP (red). Sudan …
Number of citations: 41 www.ahajournals.org
PD Martin, MG Malkowski, J Box, CT Esmon… - Structure, 1997 - cell.com
Background: The conversion of prothrombin to thrombin by factor Xa is the penultimate step in the blood clotting cascade. In vivo, where the conversion occurs primarily on activated …
Number of citations: 75 www.cell.com
NJ Greco, TEJ Tenner, NN Tandon, GA Jamieson - 1990 - ashpublications.org
… inhibited by PPACK at 15-fold molar excess. PPACK-thrombin, free of unreacted PPACK and … for inhibition of aggregation by PPACK-thrombin of 110 nmol/L. This inhibition was specific …
Number of citations: 44 ashpublications.org
DJ Kereiakes, T Lorenz, JJ Young, G Kukielka… - Journal of thrombosis …, 2001 - Springer
Background: High levels of glycoprotein (GP) IIb/IIIa receptor inhibition are required to prevent arterial thrombosis following percutaneous coronary intervention. Ex-vivo turbidometric …
Number of citations: 32 link.springer.com
AH Schmaier, FJ Meloni, W Nawarawong, YP Jiang - Thrombosis research, 1992 - Elsevier
Recent studies from our laboratory indicate that purified kininogens are noncompetitive inhibitors of human α-thrombin but not PPACK-thrombin, binding to human washed platelets. In …
Number of citations: 13 www.sciencedirect.com
T Yamashita, J Yamamoto, Y Sasaki, A Matsuoka - Thrombosis research, 1993 - Elsevier
… shows the time course of the antithrombotic effect of PPACK … Both argatroban and PPACK inhibited thrombus formation at. a … In addition the antithrombotic effect of PPACK was slightly …
Number of citations: 30 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.